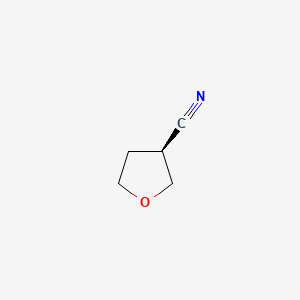
2,4,6,8,10,12-Hexaoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10,12-Hexaoxatridecane, also known as triethylene glycol dimethyl ether or triglyme, is an organic compound primarily used as a solvent or plasticizer . It is a colorless liquid with a very high boiling point and is also used as a stabilizer in various manufacturing industries .
Molecular Structure Analysis
The molecular formula of this compound is C7H16O6 . The molecule contains a total of 28 bonds. There are 12 non-H bonds, 10 rotatable bonds, and 6 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.198 Da . It has a high boiling point and a density of 1.1003 g/cm3 at 25 °C .Wissenschaftliche Forschungsanwendungen
Stable Forms Analysis : An analysis of the most stable forms of CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane) showed low activation energies for conformational transformations and provided insights into the IR and Raman spectra for different conformers (Kholod et al., 2007).
Selective Liquid Extractants : Functionalised polyorganosiloxanes with 12-crown-4 terminated alkyl chains, incorporating cyclic ethers like 2-(hex-5-enyl)-1,4,7,10-tetraoxacyclododecane, have been used as effective selective extractants for separating secondary and tertiary amine mixtures (Abed-Ali, Brisdon, & England, 1987).
Synthesis Optimization : The synthesis of Hexaallyl-CL-20 was optimized using mathematical experiment planning, significantly improving the yield and understanding the effect of process parameters (Adamiak & Maksimowski, 2009).
Thermal Study : A thermal study of HNIW (CL-20) provided insights into the solid-solid phase transitions, thermal decomposition, and kinetic parameters of this energetic material (Turcotte et al., 2005).
Polymorphic Transformation : Research on the solution-mediated polymorphic transformation (SMPT) of CL-20 revealed the mechanism of this process and its stages, providing guidance for obtaining particles with superior crystal form purity (Pan et al., 2018).
Adsorption Study : A study on the adsorption of CL-20 by soil organic matter at the molecular level, using Density Functional Theory, showed how adsorption may decrease the degradation rate of CL-20 in soil (Sviatenko et al., 2016).
Survey of Polyoxometalates Applications : Although not directly mentioning 2,4,6,8,10,12-Hexaoxatridecane, this paper provides a broad overview of the applications of polyoxometalates, which may be relevant in the context of similar cyclic ethers (Katsoulis, 1998).
Efficient Synthesis Protocols : The synthesis of hexabenzylhexaazaisowurtzitane was improved using ultrasound irradiation, highlighting the potential for enhancing reaction conditions for similar compounds (Arabian et al., 2014).
Combustion Synthesis : The study of combustion synthesis using calcium hexaborate and magnesium to produce CaB6 powder, while not directly related, shows the relevance of high-energy materials research in synthesizing advanced materials (Huang et al., 2010).
Explosive Material Study : Research on attractive nitramines and related plastic bonded explosives (PBXs) like e-HNIW (CL-20) provides insights into the properties and applications of these powerful explosives (Elbeih et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2,4,6,8,10,12-Hexaoxatridecane are not mentioned in the available resources, the compound’s use as a solvent, plasticizer, and stabilizer suggests potential for continued use in various manufacturing industries . Additionally, its ability to form hydrogen bonds may make it a subject of interest in studies related to molecular interactions .
Eigenschaften
IUPAC Name |
methoxy(methoxymethoxymethoxymethoxymethoxy)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVRQNRIUBCFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOCOCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728813 |
Source


|
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13352-76-6 |
Source


|
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13352-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)









